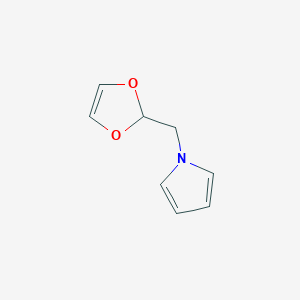
1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 1,3-dioxolane moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole typically involves the reaction of pyrrole with a 1,3-dioxolane derivative. One common method includes the use of a base to deprotonate the pyrrole, followed by nucleophilic substitution with a 1,3-dioxolane halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the dioxolane moiety, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles and dioxolanes, which can be further utilized in synthetic chemistry.
Scientific Research Applications
1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole exerts its effects involves interactions with various molecular targets. The pyrrole ring can participate in π-π stacking interactions, while the dioxolane moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1,3-Dioxane derivatives: These compounds share the dioxolane moiety but differ in the ring size and substitution pattern.
Pyrrole derivatives: Compounds such as N-methylpyrrole and N-phenylpyrrole have similar structural features but lack the dioxolane group.
Uniqueness: 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole is unique due to the presence of both the pyrrole and dioxolane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(1,3-dioxol-2-ylmethyl)pyrrole |
InChI |
InChI=1S/C8H9NO2/c1-2-4-9(3-1)7-8-10-5-6-11-8/h1-6,8H,7H2 |
InChI Key |
WRZCPLWHUWZGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2OC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



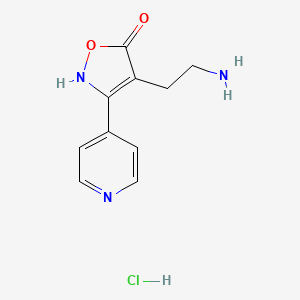
![Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B12853796.png)

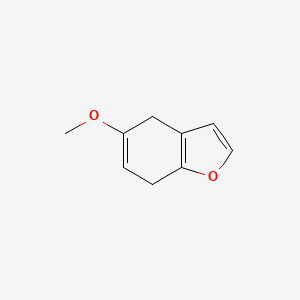
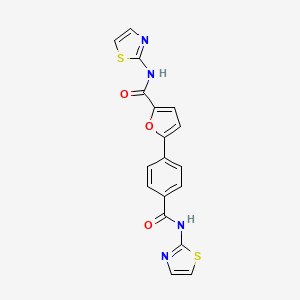
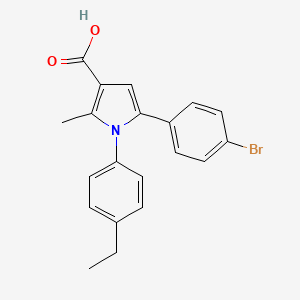
![4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853829.png)

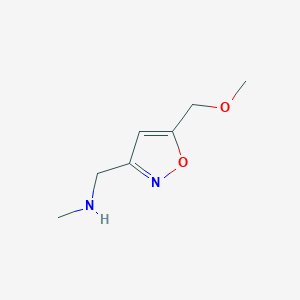
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)
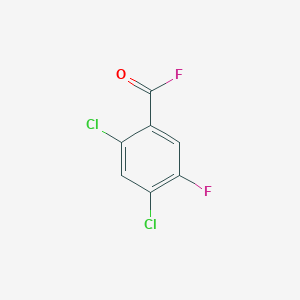
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
